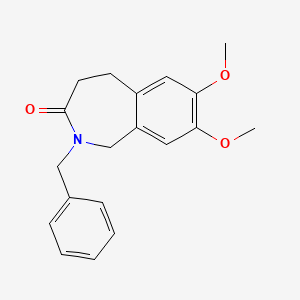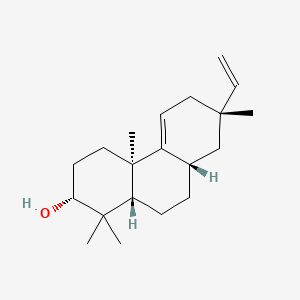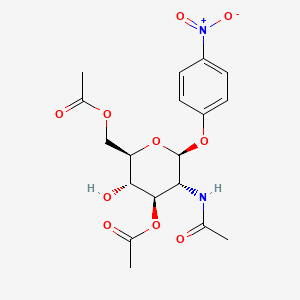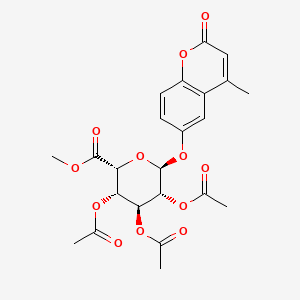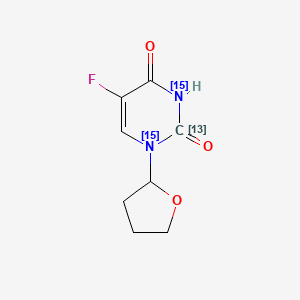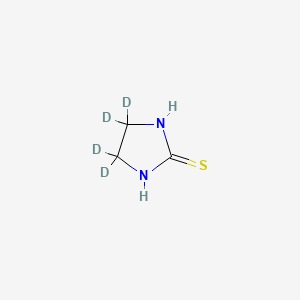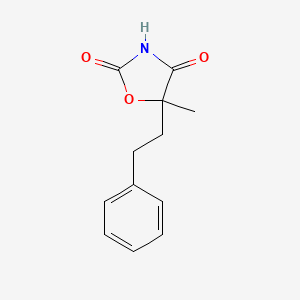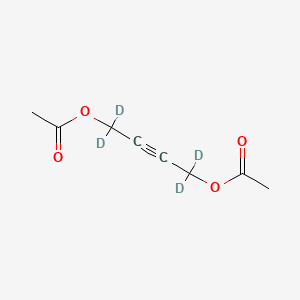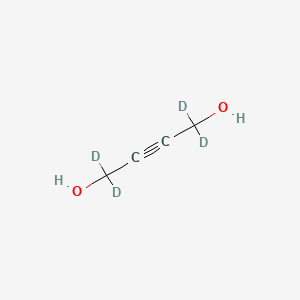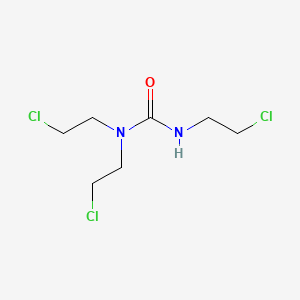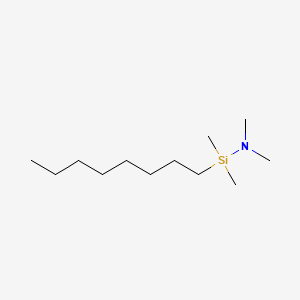
n-octyldimethyl (dimethylamino) silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-octyldimethyl (dimethylamino) silane: is an organosilicon compound with the chemical formula C12H29NSi . It is a colorless to almost colorless liquid that is used in various industrial and research applications. This compound is known for its hydrophobic properties and is often used in surface modification processes to impart water-repellent characteristics to materials .
Mechanism of Action
Target of Action
N-Octyldimethyl(dimethylamino)silane is an organosilicon compound It is commonly used as a chemical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.
Mode of Action
As a chemical intermediate, it likely interacts with its targets through chemical reactions, contributing to the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
It is known that the compound has a boiling point of 106 °c/30 mmhg , a density of 0.948 g/mL at 25 °C , and is soluble in water at 99.8g/L at 25℃ . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in and the resulting compounds produced .
Action Environment
N-Octyldimethyl(dimethylamino)silane should be stored in a dry and low humidity environment, avoiding contact with oxygen . It reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and exposure to oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-octyldimethyl (dimethylamino) silane is typically synthesized through the reaction of octyltrichlorosilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
C8H17SiCl3+2(CH3)2NH→C12H29NSi+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: n-octyldimethyl (dimethylamino) silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and dimethylamine.
Condensation: Can react with other silanes to form siloxane bonds.
Substitution: Can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires the presence of a nucleophile such as a halide ion.
Major Products Formed:
Hydrolysis: Silanols and dimethylamine.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
n-octyldimethyl (dimethylamino) silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants
Comparison with Similar Compounds
- N-Octyldiisopropyl(dimethylamino)silane
- N-Octadecyl(dimethylamino)silane
- N,N-Dimethyl-3-(trimethoxysilyl)propylamine
Comparison: n-octyldimethyl (dimethylamino) silane is unique due to its specific combination of hydrophobic and reactive properties. Compared to similar compounds, it offers a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications. For instance, N-Octyldiisopropyl(dimethylamino)silane may offer higher hydrophobicity but lower reactivity, while N,N-Dimethyl-3-(trimethoxysilyl)propylamine may provide higher reactivity but lower hydrophobicity .
Properties
IUPAC Name |
N-[dimethyl(octyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOFQSDLPSCYBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)
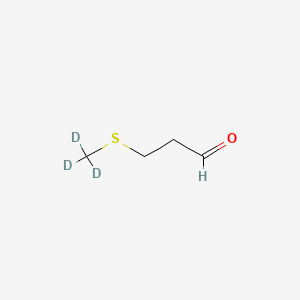
![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
